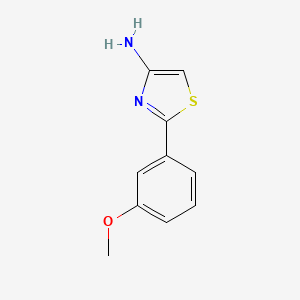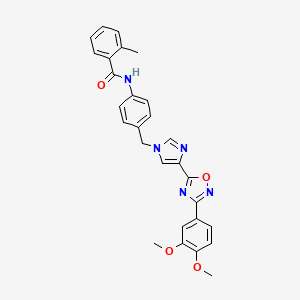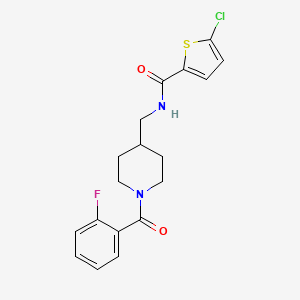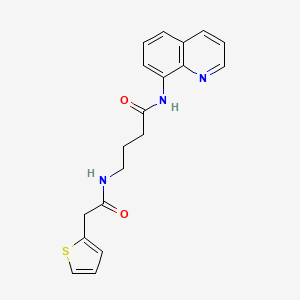![molecular formula C17H18N2O5S B2385694 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-05-9](/img/structure/B2385694.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperidinyl group, and a thiazolidine-2,4-dione ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 2,3-dihydrobenzo[b][1,4]dioxine ring in the compound is a six-membered ring with two oxygen atoms. This ring can exhibit a twisted conformation . The piperidinyl group is a six-membered ring containing one nitrogen atom, and the thiazolidine-2,4-dione is a five-membered ring containing sulfur and oxygen atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl group in the thiazolidine-2,4-dione ring can participate in nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The compound has been synthesized through various methods, including the fusion of α-amino acid ethyl esters containing hydroxyl or mercapto groups with aromatic aldehydes, followed by processes like dehydrogenation and acetylation. These methods lead to the formation of oxazolidines, thiazolidines, and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Applications :
- Thiazolidine-2,4-dione derivatives have shown promising results in anticancer research. For example, certain derivatives have been tested against the MCF-7 human breast cancer cell line, with some compounds demonstrating significant inhibition of the topoisomerase-I enzyme, which is crucial in cancer therapy (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Applications :
- Various derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties. Some compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, making them potential candidates for new antimicrobial agents (Prakash et al., 2011).
Electrochemical Studies :
- Electrochemical studies of thiazolidine-2,4-dione derivatives have been conducted, providing insights into their oxidation mechanisms and potential biochemical applications. These studies are essential for understanding the structure-activity relationships of these compounds (Nosheen et al., 2012).
Antidiabetic and Hypoglycemic Research :
- Some thiazolidine-2,4-dione derivatives have been designed and tested for their anti-diabetic activity. Compounds like these have shown significant blood glucose-lowering effects, highlighting their potential as antidiabetic agents (Sohda et al., 1982).
Other Pharmaceutical Applications :
- Thiazolidine-2,4-dione derivatives have been explored for various pharmaceutical applications, including their role in apoptosis induction, hypoglycemic activity, and DNA topoisomerase I inhibition. These studies contribute to the understanding of these compounds' mechanisms of action in various biological processes (Barros et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound interacts with its targets (CB2 receptors) as a ligand , binding to these receptors and inducing a biological response
Result of Action
Given its interaction with the cb2 receptors, it can be inferred that the compound may have potential effects on pain sensation, mood, and memory .
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-15-10-25-17(22)19(15)11-5-7-18(8-6-11)16(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGWUZENWXLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)

![(3Z)-N-(1-Cyanoethyl)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2385614.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)




![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)

